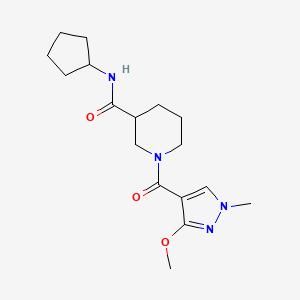

N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide

CAS No.: 1226446-14-5

Cat. No.: VC5041704

Molecular Formula: C17H26N4O3

Molecular Weight: 334.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226446-14-5 |

|---|---|

| Molecular Formula | C17H26N4O3 |

| Molecular Weight | 334.42 |

| IUPAC Name | N-cyclopentyl-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide |

| Standard InChI | InChI=1S/C17H26N4O3/c1-20-11-14(16(19-20)24-2)17(23)21-9-5-6-12(10-21)15(22)18-13-7-3-4-8-13/h11-13H,3-10H2,1-2H3,(H,18,22) |

| Standard InChI Key | ZKHZYSLUDXLZOC-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NC3CCCC3 |

Introduction

Functional Groups

-

Pyrazole ring: A five-membered aromatic ring containing two nitrogen atoms.

-

Piperidine ring: A six-membered saturated heterocyclic ring with one nitrogen atom.

-

Amide group: Present as part of the carboxamide functional group.

-

Methoxy group: A single oxygen atom bonded to a methyl group (-OCH3).

-

Cyclopentyl group: A five-membered saturated carbon ring.

Synthesis

The synthesis of N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide typically involves:

-

Formation of the Pyrazole Core:

-

The pyrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and diketones or β-ketoesters.

-

-

Attachment of the Methoxy Group:

-

The methoxy substituent is introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

-

-

Carboxamide Formation:

-

The piperidine derivative is coupled with the pyrazole carbonyl intermediate using amide bond-forming reagents like carbodiimides (e.g., DCC or EDC).

-

-

Cyclopentyl Substitution:

-

The cyclopentyl group is introduced via nucleophilic substitution or reductive amination at the amide nitrogen.

-

Each step requires careful optimization to ensure high yields and purity.

Medicinal Chemistry

The compound's structure suggests potential bioactivity due to:

-

The pyrazole core, which is often found in kinase inhibitors and anti-inflammatory agents.

-

The piperidine moiety, which enhances solubility and receptor binding in pharmacological targets.

Possible therapeutic areas include:

-

Anti-inflammatory activity: Pyrazole derivatives are known for their cyclooxygenase (COX) inhibitory properties.

-

CNS activity: Piperidine-containing compounds often interact with neurotransmitter receptors.

Molecular Docking Studies

Preliminary computational studies could explore its interaction with enzymes or receptors like kinases, G-protein coupled receptors (GPCRs), or ion channels.

Research Findings

While specific experimental data on this compound is limited, similar compounds have demonstrated:

-

Enzyme Inhibition:

-

Pyrazole derivatives are potent inhibitors of enzymes such as phosphodiesterases and kinases.

-

-

Lipophilicity and Solubility:

-

Moderate LogP values suggest good membrane permeability while maintaining aqueous solubility.

-

-

Metabolic Stability:

-

The absence of highly reactive groups (e.g., aldehydes or halogens) implies potential metabolic stability.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume